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Introduction

In vitro transcription-translation (IVTT) systems are powerful tools for rapid protein synthesis

and analysis in a cell-free environment. These systems are essential for a wide range of

applications, from fundamental research in molecular biology to high-throughput screening in

drug development. A critical component of any IVTT system is the energy source, typically

provided in the form of adenosine triphosphate (ATP). While magnesium and potassium salts of

ATP are commonly used, the sodium salt of ATP (Sodium ATP) can also be employed. This

document provides detailed application notes and protocols for setting up an IVTT system

using Sodium ATP, with a focus on prokaryotic (E. coli-based) systems.

The Role of Cations in IVTT Systems

The cationic composition of the IVTT reaction buffer is critical for optimal performance. Divalent

cations, particularly magnesium (Mg²⁺), play a crucial role in the activity of many enzymes

involved in transcription and translation. Mg²⁺ is an essential cofactor for RNA polymerase and

is required for the proper folding and function of ribosomes. It also forms a complex with ATP

(Mg-ATP), which is the actual substrate for many ATP-dependent enzymes.

Monovalent cations, such as potassium (K⁺) and sodium (Na⁺), also significantly influence the

efficiency of gene expression in IVTT systems. The concentration and type of monovalent

cation can affect protein-nucleic acid interactions, the stability of ribosomal complexes, and the

overall rate of protein synthesis. While potassium glutamate is often the preferred salt for high-
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yield IVTT reactions due to its ability to promote efficient translation, the use of sodium salts,

including Sodium ATP, can be explored, though careful optimization is required.

Considerations for Using Sodium ATP

When substituting other forms of ATP with Sodium ATP, it is crucial to consider the following:

Magnesium Concentration: Since Mg-ATP is the active form for many enzymes, the

concentration of free Mg²⁺ must be carefully optimized when using Sodium ATP. It is

recommended to perform a titration of magnesium acetate or magnesium chloride to

determine the optimal concentration for your specific IVTT system and template.

Overall Ionic Strength: The total concentration of monovalent ions (Na⁺ and K⁺) will affect

the efficiency of the system. If using Sodium ATP, the concentration of other sodium and

potassium salts in the buffer should be adjusted to maintain an optimal ionic strength.

Enzyme Activity: The activity of T7 RNA polymerase and other enzymes in the system may

be sensitive to the specific cation present. It is advisable to empirically test the performance

of the system with Sodium ATP compared to other ATP salts.

Data Presentation
The following table summarizes the typical concentration ranges for key components in an E.

coli S30-based IVTT system. When using Sodium ATP, it is recommended to start with a

concentration in the middle of the specified range and optimize from there, paying close

attention to the magnesium concentration.
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Component
Stock
Concentration

Final
Concentration
Range

Purpose

Energy Source

Sodium ATP 100 mM 1.0 - 2.0 mM

Provides energy for

transcription and

translation

GTP, CTP, UTP 100 mM each 0.8 - 1.2 mM each
Building blocks for

RNA synthesis

Phosphoenolpyruvate

(PEP)
400 mM 20 - 40 mM ATP regeneration

Enzymes & Extracts

E. coli S30 Extract - 25 - 35% (v/v)

Source of ribosomes,

tRNAs, and translation

factors

T7 RNA Polymerase 1 mg/mL 10 - 20 µg/mL

Catalyzes

transcription of DNA

template

Pyruvate Kinase 10 mg/mL 10 - 20 µg/mL
Regenerates ATP

from PEP and ADP

RNase Inhibitor 40 U/µL 0.5 - 1.0 U/µL
Protects mRNA from

degradation

Buffers & Salts

HEPES-KOH, pH 7.5 1 M 50 - 60 mM Buffering agent

Potassium Glutamate 2 M 80 - 120 mM
Monovalent salt,

enhances translation

Ammonium Acetate 2 M 60 - 90 mM Monovalent salt

Magnesium Acetate 1 M 8 - 14 mM
Divalent cation, critical

for enzyme function
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Dithiothreitol (DTT) 1 M 1 - 2 mM Reducing agent

Other Components

Amino Acid Mix 20 mM each 1.0 - 1.5 mM each
Building blocks for

protein synthesis

DNA Template 0.5 - 1.0 µg/µL 5 - 15 µg/mL
Genetic template for

transcription

Folinic Acid 10 mg/mL 30 - 40 µg/mL
Cofactor for protein

synthesis

tRNA mixture 20 mg/mL 150 - 200 µg/mL
Transfer RNA for

translation

Experimental Protocols
Protocol 1: Preparation of E. coli S30 Extract
This protocol describes the preparation of a crude S30 extract from E. coli BL21(DE3) cells,

which can be used in the IVTT reaction.

Materials:

E. coli BL21(DE3) strain

2xYT medium

S30 Buffer A: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium

acetate, 1 mM DTT

S30 Buffer B: 10 mM Tris-acetate (pH 8.2), 14 mM magnesium acetate, 60 mM potassium

glutamate, 1 mM DTT

Pre-incubation Mix: 1 M Tris-acetate (pH 8.2), 100 mM DTT, 200 mM ATP (sodium salt), 20

mM of each amino acid, 1 M phosphoenolpyruvate, 10 mg/mL pyruvate kinase

Dialysis tubing (10-12 kDa MWCO)
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Procedure:

Inoculate 1 L of 2xYT medium with a fresh overnight culture of E. coli BL21(DE3).

Grow the cells at 37°C with vigorous shaking to an OD₆₀₀ of 1.5-2.0.

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

Wash the cell pellet three times with ice-cold S30 Buffer A.

Resuspend the cell pellet in 1.2 mL of S30 Buffer B per gram of wet cell paste.

Lyse the cells using a French press at 12,000 psi. Perform the lysis twice.

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

Collect the supernatant (this is the S30 extract) and add 1/10th volume of the Pre-incubation

Mix.

Incubate the mixture at 37°C for 80 minutes to degrade endogenous mRNA and DNA.

Dialyze the S30 extract against 50 volumes of S30 Buffer B for 4 hours at 4°C, with one

buffer change.

Centrifuge the dialyzed extract at 4,000 x g for 10 minutes at 4°C to remove any precipitate.

Aliquot the supernatant and store at -80°C.

Protocol 2: In Vitro Transcription-Translation Reaction
with Sodium ATP
This protocol outlines the setup of a standard 25 µL IVTT reaction.

Materials:

Prepared S30 Extract

10x Reaction Buffer: 550 mM HEPES-KOH (pH 7.5), 20 mM DTT
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Energy Mix: 12 mM Sodium ATP, 8 mM each of GTP, CTP, and UTP, 200 mM

Phosphoenolpyruvate

Salt Mix: 900 mM Potassium Glutamate, 800 mM Ammonium Acetate, 120 mM Magnesium

Acetate

Amino Acid Mix (complete, minus methionine if radiolabeling)

T7 RNA Polymerase

RNase Inhibitor

DNA template (plasmid or linear PCR product with a T7 promoter)

Nuclease-free water

Procedure:

Thaw all components on ice.

In a nuclease-free microcentrifuge tube, assemble the reaction mixture in the following order:

Component
Volume (µL) for 25 µL
reaction

Final Concentration

Nuclease-free water to 25 µL -

10x Reaction Buffer 2.5 1x

Salt Mix 2.5 1x

Energy Mix 2.5 1x

Amino Acid Mix 2.5 1x

S30 Extract 7.5 30% (v/v)

T7 RNA Polymerase 0.5 10 µg/mL

RNase Inhibitor 0.5 20 units

DNA Template 1.0 10 µg/mL
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Mix the components gently by pipetting.

Incubate the reaction at 37°C for 1-2 hours.

Analyze the protein product by SDS-PAGE, Western blot, or activity assay.
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Figure 1. Experimental workflow for setting up an in vitro transcription-translation system.
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Figure 2. Coupled transcription and translation in a prokaryotic system.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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